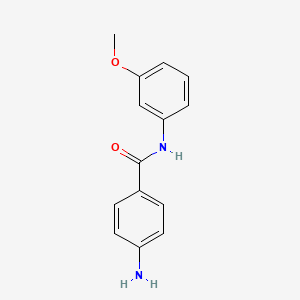

4-amino-N-(3-methoxyphenyl)benzamide

説明

4-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative, characterized by the presence of an amino group at the fourth position and a methoxyphenyl group at the third position on the benzamide structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methoxyphenyl)benzamide typically involves the condensation of 4-amino benzoic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor, allowing for efficient and high-yield production .

化学反応の分析

Types of Reactions

4-amino-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with new functional groups replacing the methoxy group.

科学的研究の応用

Biological Applications

1. Dipeptidyl Peptidase-IV Inhibition

One of the significant applications of 4-amino-N-(3-methoxyphenyl)benzamide derivatives is their role as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. Research indicates that N-substituted aminobenzamide scaffolds can effectively inhibit DPP-IV activity, thereby acting as potential therapeutic agents for diabetes .

2. Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). These compounds were designed using computer-aided drug design techniques and demonstrated significant in vitro activity, suggesting their potential as anticancer agents .

3. Antimicrobial Properties

Research has also explored the antimicrobial properties of benzamide derivatives. Compounds similar to this compound have been evaluated for their effectiveness against bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Case Study 1: DPP-IV Inhibition

In a study published in Molecular Pharmacology, a series of N-substituted aminobenzamide derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. Among these, certain compounds demonstrated over 38% inhibition at a concentration of 100 µM, highlighting the scaffold's potential for diabetes treatment .

Case Study 2: Anticancer Activity

A recent investigation focused on the synthesis and evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives derived from this compound. These compounds were tested against A549 and H1975 cell lines, revealing significant antiproliferative effects and establishing a foundation for further development as anticancer therapeutics .

Data Table: Biological Activities of Derivatives

作用機序

The mechanism of action of 4-amino-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Similar Compounds

3-amino-N-(4-methoxyphenyl)benzamide: Similar structure but with the amino and methoxy groups swapped.

N-(3-amino-4-methylphenyl)benzamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-amino-N-(3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the third position and the amino group at the fourth position provides distinct properties compared to its analogs .

生物活性

4-Amino-N-(3-methoxyphenyl)benzamide, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, is an organic compound classified as an amide. Its structure features an amino group and a methoxyphenyl group, which suggest potential biological activities. Despite its promising structural attributes, comprehensive studies on its biological activity remain limited.

The compound's structure can be described as follows:

- Functional Groups : Amino (-NH₂) and methoxy (-OCH₃)

- Chemical Classification : Amides

Biological Activities

Research indicates that this compound may exhibit several biological activities, although specific mechanisms of action are not well-documented. The presence of the amino and methoxy groups hints at potential interactions with various biological targets.

Potential Applications

The compound is being explored for its:

- Antiviral Properties : Similar compounds have shown broad-spectrum antiviral effects, particularly against viruses like HBV (Hepatitis B Virus) by enhancing intracellular levels of APOBEC3G (A3G), a known antiviral factor .

- DPP-IV Inhibition : The aminobenzamide scaffold has been linked to the inhibition of dipeptidyl peptidase-IV (DPP-IV), an important enzyme in glucose metabolism, suggesting potential applications in diabetes management .

Synthesis Methods

Various synthesis pathways have been reported for this compound. These methods highlight the compound's versatility in medicinal chemistry:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with triethylamine and copper diacetate in dichloromethane | 79% | Recrystallization from ethanol |

| Diazotization followed by coupling reactions | Varies | Typically involves aqueous solutions and temperature control |

Case Studies

- Antiviral Activity : A study on related N-phenylbenzamide derivatives showed that they could inhibit HBV replication through A3G induction. While specific data on this compound is lacking, its structural similarities suggest it may exhibit comparable effects .

- DPP-IV Inhibition : Research focusing on aminobenzamide derivatives indicated that certain compounds within this scaffold demonstrated significant DPP-IV inhibitory activity, hinting at the potential for this compound to contribute to diabetes treatment strategies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-amino-N-(4-methoxyphenyl)benzamide | Similar amide structure | Different methoxy position affecting activity |

| 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide | Chlorine substitution | Potentially different biological effects |

| 3-amino-N-(4-methoxyphenyl)benzamide | Variation in amino position | Altered reactivity and biological profile |

特性

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEFNAWDWIDKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429192 | |

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897594-57-9 | |

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。